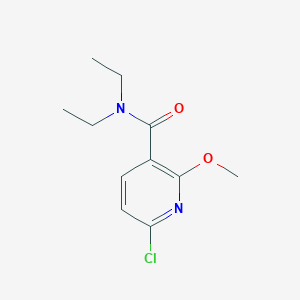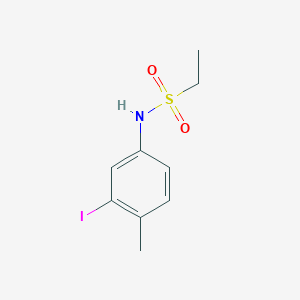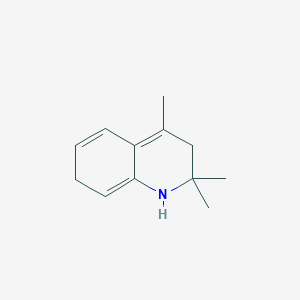
3'',4''-Di-O-p-coumaroylquercitrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’‘,4’'-Di-O-p-coumaroylquercitrin, also known as Quercetin 3-O-(3”,4”-di-E-p-coumaroyl)-α-L-rhamnopyranoside, is a natural flavonoid compound. It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of two p-coumaroyl groups attached to the quercitrin molecule. This compound is primarily found in various plants and is known for its potential biological activities, making it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘,4’'-Di-O-p-coumaroylquercitrin typically involves the esterification of quercitrin with p-coumaric acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods: Industrial production of 3’‘,4’'-Di-O-p-coumaroylquercitrin is less common due to its natural abundance in plants. extraction from plant sources followed by purification is a feasible method. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3’‘,4’'-Di-O-p-coumaroylquercitrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3’‘,4’'-Di-O-p-coumaroylquercitrin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: It is used in the development of natural health products and supplements
Wirkmechanismus
The biological effects of 3’‘,4’'-Di-O-p-coumaroylquercitrin are primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for various diseases .
Vergleich Mit ähnlichen Verbindungen
Quercetin: The parent compound, known for its strong antioxidant properties.
Rutin: Another quercetin derivative with similar biological activities.
Kaempferol: A flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness: 3’‘,4’'-Di-O-p-coumaroylquercitrin is unique due to the presence of two p-coumaroyl groups, which enhance its biological activities compared to its parent compound quercetin. This structural modification provides additional sites for interaction with biological targets, potentially increasing its efficacy in various applications .
Eigenschaften
Molekularformel |
C39H32O15 |
|---|---|
Molekulargewicht |
740.7 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1 |
InChI-Schlüssel |
VIRFRWFMTVPWDV-ZZEMBROASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
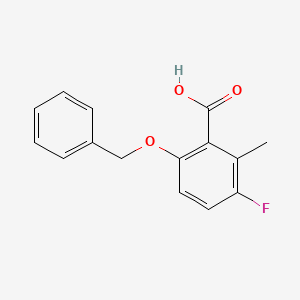
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

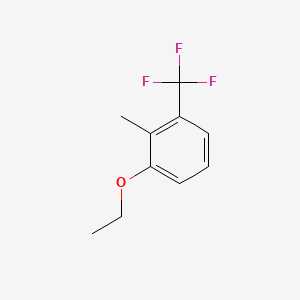
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
